molecular formula C18H15BrN2O3S B12157552 (5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12157552
M. Wt: 419.3 g/mol
InChI Key: KPOLMFAWXGSHTO-YBEGLDIGSA-N
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Description

(5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a bromophenyl group, and a dimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2-bromophenylamine with 2,5-dimethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15BrN2O3S/c1-23-12-7-8-15(24-2)11(9-12)10-16-17(22)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

KPOLMFAWXGSHTO-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2

Origin of Product

United States

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